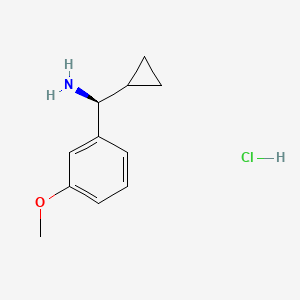
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Descripción general
Descripción
“2,5-Dimethoxyphenylacetic acid” is a compound that has a molecular formula of C10H12O4 . It’s a derivative of phenylacetic acid, where the phenyl group is substituted at positions 2 and 5 by methoxy groups .
Synthesis Analysis
While specific synthesis methods for “2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, there are related compounds with documented synthesis methods. For instance, the synthesis of “2,5-dimethoxyphenethylamine”, an important pharmaceutical intermediate, involves a sequence of reactions starting from “1,4-dimethoxy benzene” and "chloracetyl chloride" .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethoxyphenylacetic acid” consists of a benzene ring with two methoxy groups attached at positions 2 and 5, and an acetic acid group attached at position 1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dimethoxyphenylacetic acid” include an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Diacid Monomers and Poly (Ester-Imide)s
A study focused on the synthesis of two dicarboxylic acids, one of which is structurally related to 2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, by reacting pyromellitic anhydride with diamine. The resulting diacid monomers were characterized by FTIR and 1H-NMR spectroscopy. Further, a series of new poly (ester-imide)s were synthesized from these diacids and aromatic diols, exhibiting excellent solubility in polar aprotic solvents due to flexible groups in the polymer backbone. These polymers also demonstrated good thermal stability, with a 10% weight loss occurring at temperatures between 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).
New Organosoluble Aromatic Poly(Esterimide)s with Pendent Pentadecyl Chains
Another research explored the synthesis of a new diimide dicarboxylic acid featuring preformed imide rings and pentadecyl chain. This study aimed to create new aromatic poly(esterimide)s (PEIs) by polycondensation of the synthesized acid with commercially available bisphenols. The resulting PEIs were characterized by inherent viscosities, solubility in organic solvents, and thermal stability. The study found that PEIs containing pendent pentadecyl chains could be dissolved in various organic solvents, and they formed tough, transparent, and flexible films from chloroform solutions. The thermal stability of these PEIs was also noted, with a 10% weight loss temperature range of 450–470°C, indicating good thermal stability (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).
Synthesis, In-vitro, In-vivo Evaluation, and Molecular Docking of Anti-inflammatory Agents
A series of novel compounds were synthesized, incorporating 2-(1,3-dioxoisoindolin-2-yl) acetamido) and evaluated for their anti-inflammatory properties using both in vitro and in vivo models. The study also included ulcerogenic toxicity tests for selected compounds, revealing promising anti-inflammatory activity across the models. Molecular docking studies were conducted to assess the binding affinity towards human serum albumin, further elucidating the potential therapeutic applications of these compounds (Nikalje, Hirani, & Nawle, 2015).
Safety and Hazards
While specific safety and hazards data for “2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” were not found, it’s important to handle all chemicals with appropriate safety measures. For instance, “Benzamide” is known to cause serious eye damage and requires appropriate personal protective equipment during handling .
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-10-4-6-14(24-2)13(8-10)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLYWDNMSBCVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















